molecular formula C17H19N3O11S B12898046 5-Quinolinesulfonic acid, 8-hydroxy-7-((beta-hydroxy-p-nitro-alpha-oxo)phenethylamino)-, trihydrate CAS No. 63680-64-8

5-Quinolinesulfonic acid, 8-hydroxy-7-((beta-hydroxy-p-nitro-alpha-oxo)phenethylamino)-, trihydrate

Cat. No.: B12898046
CAS No.: 63680-64-8
M. Wt: 473.4 g/mol
InChI Key: YMOHQCIVLNQJJA-UHFFFAOYSA-N
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Description

8-Hydroxy-7-(2-hydroxy-2-(4-nitrophenyl)acetamido)quinoline-5-sulfonic acid trihydrate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a quinoline core, a sulfonic acid group, and a nitrophenylacetamido moiety. It is commonly used in various scientific research applications due to its versatile reactivity and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxy-7-(2-hydroxy-2-(4-nitrophenyl)acetamido)quinoline-5-sulfonic acid trihydrate typically involves multi-step organic reactions. The process begins with the formation of the quinoline core, followed by the introduction of the sulfonic acid group and the nitrophenylacetamido moiety. Common reagents used in these reactions include sulfonating agents, nitrating agents, and acylating agents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common practices to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy-7-(2-hydroxy-2-(4-nitrophenyl)acetamido)quinoline-5-sulfonic acid trihydrate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different functionalized products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with specific temperatures, solvents, and catalysts being employed .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, amino-substituted compounds, and functionalized sulfonic acid derivatives. These products are often used as intermediates in further chemical synthesis or as final products in research applications .

Scientific Research Applications

8-Hydroxy-7-(2-hydroxy-2-(4-nitrophenyl)acetamido)quinoline-5-sulfonic acid trihydrate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Hydroxy-7-(2-hydroxy-2-(4-nitrophenyl)acetamido)quinoline-5-sulfonic acid trihydrate involves its interaction with specific molecular targets and pathways. The compound’s quinoline core can intercalate with DNA, potentially inhibiting DNA replication and transcription. The sulfonic acid group may enhance the compound’s solubility and facilitate its interaction with biological membranes. Additionally, the nitrophenylacetamido moiety can participate in redox reactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Hydroxy-7-(2-hydroxy-2-(4-nitrophenyl)acetamido)quinoline-5-sulfonic acid trihydrate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the quinoline core, sulfonic acid group, and nitrophenylacetamido moiety allows for diverse applications in various fields of research .

Properties

CAS No.

63680-64-8

Molecular Formula

C17H19N3O11S

Molecular Weight

473.4 g/mol

IUPAC Name

8-hydroxy-7-[[2-hydroxy-2-(4-nitrophenyl)acetyl]amino]quinoline-5-sulfonic acid;trihydrate

InChI

InChI=1S/C17H13N3O8S.3H2O/c21-15(9-3-5-10(6-4-9)20(24)25)17(23)19-12-8-13(29(26,27)28)11-2-1-7-18-14(11)16(12)22;;;/h1-8,15,21-22H,(H,19,23)(H,26,27,28);3*1H2

InChI Key

YMOHQCIVLNQJJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C(=C2N=C1)O)NC(=O)C(C3=CC=C(C=C3)[N+](=O)[O-])O)S(=O)(=O)O.O.O.O

Origin of Product

United States

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